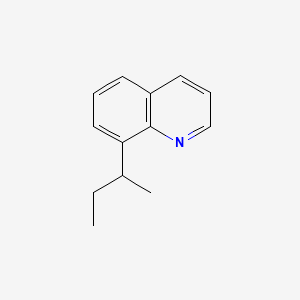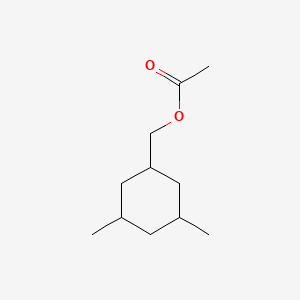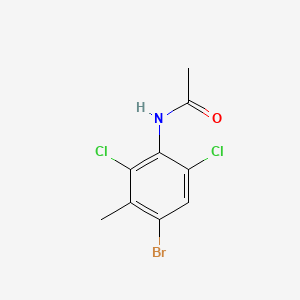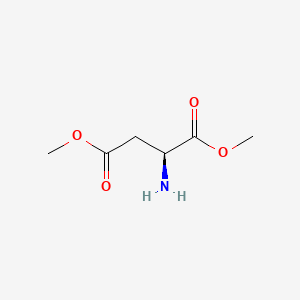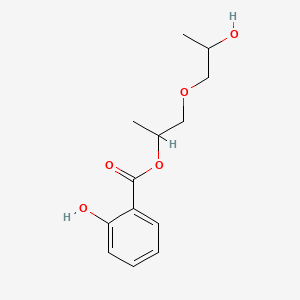
2-Methoxyquinolin-8-ol
Übersicht
Beschreibung
2-Methoxyquinolin-8-ol is a chemical compound with the formula C10H9NO2 . It is used for research purposes .
Synthesis Analysis
The synthesis of 2-Methoxyquinolin-8-ol involves the use of Phenyltrifluoromethanesulfonimide and triethylamine added to hydroxyquinoline in dry DCM at room temperature and heated at 40C for 14 hours . After cooling to room temperature, an aqueous potassium carbonate solution is added and the mixture is extracted with dichloromethane . The combined organic extracts are washed with water and brine, dried over sodium sulfate, filtered, and evaporated . The crude product is purified by flash chromatography to give the desired product as a white solid .Wissenschaftliche Forschungsanwendungen
Chemosensing Applications
- Metal Ion Detection: The compound 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 exhibits selective response to Cd^2+ over other tested metal ions, indicating its potential use in measuring Cd^2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Therapeutic Research
- Alzheimer's Disease: A family of 2-substituted 8-hydroxyquinolines has been proposed for Alzheimer's disease treatment, showing efficiency in disaggregating metal-enriched amyloid plaques and inhibiting Cu/Aβ redox chemistry, suggesting a basis for their metal chaperone activity and neuroprotective effects (Kenche et al., 2013).
Spectroscopy and Computational Studies
- Biologically Important Derivatives: Methyl and phosphinyl derivatives of 2-methylquinolin-8-ol and related compounds have been synthesized and characterized, demonstrating their significance in molecular structure analysis through spectroscopy and computational studies (Małecki et al., 2010).
Antiparasitic Activities
- Antiparasitic Agent Research: The antiparasitic activities and reduced hematotoxicity of enantiomers of an 8-aminoquinoline compound indicate the potential for developing safer antiparasitic agents, highlighting the importance of stereochemistry in therapeutic efficacy and safety profiles (Nanayakkara et al., 2008).
Diagnostic Applications
- Cancer Diagnosis: An analytical model for the interaction between a nano molecule related to 2-methoxyquinolin-8-ol and a two-mode field has been presented for diagnosing human cancer cells, tissues, and tumors, suggesting its utility in cancer diagnosis through quantum entanglement dynamics (Alireza et al., 2019).
Imaging and Sensing
- Zinc Ion Sensing: A fluorescent Zn^2+ sensor based on the 8-aminoquinoline platform demonstrates quick, selective binding to Zn^2+, with potential applications for cell imaging studies, emphasizing its utility in biological research (Pradhan et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methoxyquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-6-5-7-3-2-4-8(12)10(7)11-9/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWJCDDMGBKWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354055 | |
| Record name | 8-quinolinol, 2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyquinolin-8-ol | |
CAS RN |
74668-72-7 | |
| Record name | 8-quinolinol, 2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


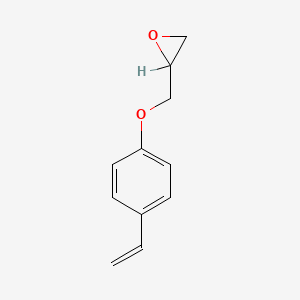


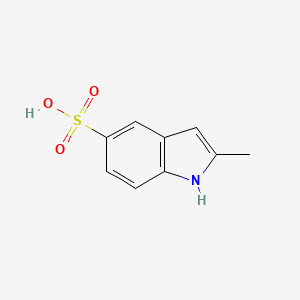
![Benzenesulfonic acid, 5-chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methyl-, calcium salt (2:1)](/img/structure/B1605702.png)
